Botcinolide
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Overview
Description
Botcinolide is a natural product found in Botrytis cinerea with data available.
Scientific Research Applications
Isolation and Biological Activity
Botcinolide, a biologically active natural product, was first isolated from a strain of Botrytis cinerea found on cultivated raspberry fruit. It was identified as an amorphous solid with the molecular formula C20H34O8. This compound significantly inhibited the growth of etiolated wheat coleoptiles and affected greenhouse-grown bean, corn, and tobacco plants, exhibiting chlorosis and severe necrosis. Its structure is a unique hydroxylated nonalactone, esterified with 4-hydroxy-2-octenoic acid (Cutler et al., 1993).
Structural Revisions and Derivatives
Further studies led to the isolation of botcinins E and F, along with this compound. The structures of these compounds were elucidated using spectroscopic methods and chemical conversion. The original structure of this compound was revised, leading to its renaming as botcinic acid. These compounds demonstrated weak antifungal activity against Magnaporthe grisea, a pathogen of rice blast disease (Tani et al., 2006).
Solution-State Conformation
The solution-state conformation and structure of this compound were further clarified using spectroscopic and chemical techniques. This study provided insights into the molecular structure and potential interactions of this compound (Jacyno et al., 1994).
Related Metabolites
Explorations into related metabolites of Botrytis cinerea revealed the isolation of several this compound derivatives. Their structures were established by extensive spectroscopic methods, contributing to a better understanding of the compound’s chemical diversity (Collado et al., 1996).
Properties
Molecular Formula |
C20H34O8 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R,7R,8R)-5,6,7-trihydroxy-2,4,6,8-tetramethyl-9-oxooxonan-3-yl] (E)-4-hydroxyoct-2-enoate |
InChI |
InChI=1S/C20H34O8/c1-6-7-8-14(21)9-10-15(22)28-16-11(2)17(23)20(5,26)18(24)12(3)19(25)27-13(16)4/h9-14,16-18,21,23-24,26H,6-8H2,1-5H3/b10-9+/t11-,12-,13+,14?,16-,17+,18-,20-/m1/s1 |
InChI Key |
YFWCDPYMHQAWJE-RLWYQBHPSA-N |
Isomeric SMILES |
CCCCC(/C=C/C(=O)O[C@@H]1[C@H]([C@@H]([C@@]([C@@H]([C@H](C(=O)O[C@H]1C)C)O)(C)O)O)C)O |
Canonical SMILES |
CCCCC(C=CC(=O)OC1C(C(C(C(C(C(=O)OC1C)C)O)(C)O)O)C)O |
Synonyms |
botcinolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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